molecular formula C10H20O3 B3052531 2-Hydroxyethyl octanoate CAS No. 4219-47-0

2-Hydroxyethyl octanoate

Cat. No. B3052531
Key on ui cas rn: 4219-47-0
M. Wt: 188.26 g/mol
InChI Key: CBLFQQQLPYAQCP-UHFFFAOYSA-N
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Patent
US04950733

Procedure details

Capryloyl chloride (0.602 mol; 98 g) was dropwise added during 1.5 hour into a mixture of ethylene glycol (3 mol; 186 g) and pyridine (0.6 mol; 47.4 g). The mixture was further stirred for 2 hours at laboratory temperature, allowed to stand overnight, and threetimes extracted with benzene (100+50+25 ml). The benzene extract was shaken with a 10% aqueous solution of NaHCO3 (2×30 ml) and water and benzene was evaporated in a rotation evaporator. Distillation of the residue gave 4 raw fractions with purity 79.9 to 97.9% at the overall yield of 2-hydroxyethyl caprylate 79.5%. Further procedure was carried out according to example 1.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH2:11]([OH:14])[CH2:12][OH:13].N1C=CC=CC=1>>[C:1]([O:13][CH2:12][CH2:11][OH:14])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
186 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
47.4 g
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was further stirred for 2 hours at laboratory temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
threetimes extracted with benzene (100+50+25 ml)
EXTRACTION
Type
EXTRACTION
Details
The benzene extract
STIRRING
Type
STIRRING
Details
was shaken with a 10% aqueous solution of NaHCO3 (2×30 ml) and water and benzene
CUSTOM
Type
CUSTOM
Details
was evaporated in a rotation evaporator
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCC)(=O)OCCO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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